Cas no 2172586-87-5 (tert-butyl 1H-pyrrolo2,3-cpyridine-2-carboxylate)
tert-butyl 1H-pyrrolo2,3-cpyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 1H-pyrrolo2,3-cpyridine-2-carboxylate
- 2172586-87-5
- EN300-1592505
- tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
-
- Inchi: 1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8-4-5-13-7-10(8)14-9/h4-7,14H,1-3H3
- InChI Key: DUDRKPNNOJUFRZ-UHFFFAOYSA-N
- SMILES: O(C(C1=CC2C=CN=CC=2N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55Ų
tert-butyl 1H-pyrrolo2,3-cpyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1592505-0.05g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 0.05g |
$1560.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-0.1g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 0.1g |
$1635.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-0.25g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 0.25g |
$1708.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-0.5g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 0.5g |
$1783.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-1.0g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 1g |
$1857.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-2.5g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 2.5g |
$3641.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-5.0g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 5g |
$5387.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-10.0g |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 10g |
$7988.0 | 2023-06-04 | ||
| Enamine | EN300-1592505-50mg |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 50mg |
$1560.0 | 2023-09-23 | ||
| Enamine | EN300-1592505-100mg |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
2172586-87-5 | 100mg |
$1635.0 | 2023-09-23 |
tert-butyl 1H-pyrrolo2,3-cpyridine-2-carboxylate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on tert-butyl 1H-pyrrolo2,3-cpyridine-2-carboxylate
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 2172586-87-5): A Comprehensive Overview
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, identified by its CAS number 2172586-87-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrrolopyridine class, a structurally diverse scaffold that has been extensively explored for its potential biological activities. The presence of a tert-butyl group at the 2-position and the fused pyrrole and pyridine rings contribute to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate molecule exhibits a rich structural framework that allows for various functionalization strategies. This flexibility has made it a cornerstone in the development of novel therapeutic agents. In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The< strong>pyrrolopyridine core is particularly notable for its role in medicinal chemistry, often serving as a key pharmacophore in small-molecule drugs targeting various diseases.
One of the most compelling aspects of< strong>tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is its utility as a building block in drug discovery. The tert-butyl ester group at the 2-position provides a handle for further chemical transformations, enabling researchers to introduce additional functionalities or link the compound to other pharmacophores. This adaptability has been leveraged in the synthesis of inhibitors targeting enzymes such as kinases and proteases, which are implicated in numerous pathological processes.
In the realm of academic research,< strong>tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been employed in studies aimed at understanding the structural and functional relationships within biological systems. For instance, researchers have utilized this compound to develop probes that interact with specific protein targets, providing insights into molecular mechanisms and potential therapeutic interventions. The< strong>CAS No. 2172586-87-5 serves as a unique identifier, ensuring precise communication among scientists working on related projects.
The synthesis of< strong>tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Recent advancements in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the environmental impact of its production. These innovations align with broader trends in green chemistry, emphasizing the development of processes that minimize waste and hazardous byproducts.
The pharmacological potential of< strong>tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been explored through both computational modeling and experimental validation. Virtual screening techniques have identified derivatives of this compound that exhibit promising activity against disease-causing targets. Subsequent laboratory synthesis and biological testing have confirmed these findings, paving the way for further development into lead compounds for new therapies.
The role of< strong>tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate extends beyond academic research; it also holds industrial significance. Pharmaceutical companies have incorporated this compound into their libraries of building blocks for drug discovery programs. Its structural features make it particularly well-suited for generating novel molecules with improved pharmacokinetic properties and reduced toxicity profiles.
In conclusion, tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 2172586-87-5) represents a fascinating example of how heterocyclic chemistry contributes to modern medicine. Its unique structural attributes and synthetic versatility have positioned it as a valuable tool for researchers striving to develop innovative therapeutic solutions. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly pivotal role in addressing complex diseases.
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